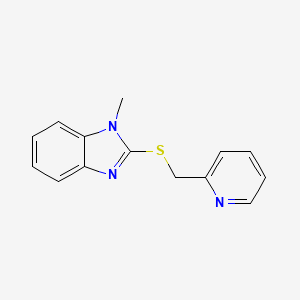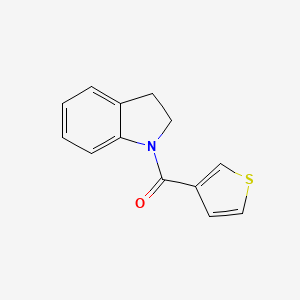
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone, also known as DIM-C-pPhOCH3, is a small molecule drug that has shown potential in cancer treatment. This compound belongs to the class of indole derivatives and is synthesized through a multi-step reaction process.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves the activation of the p53 pathway. This pathway is responsible for regulating cell growth and division and is often disrupted in cancer cells. This compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been found to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone in lab experiments is its potential in cancer treatment. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and toxicity in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the potential use of this compound in combination with other anti-cancer drugs should be explored.
Conclusion
In conclusion, this compound is a promising small molecule drug that has shown potential in cancer treatment. Its mechanism of action involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Although there are some limitations in its use, future studies can help to overcome these limitations and further explore the potential of this compound in cancer treatment.
Synthesemethoden
The synthesis of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves a multi-step reaction process. The first step involves the reaction of 3-bromothiophene with methylamine to form 3-(methylamino)thiophene. This intermediate is then reacted with indole-2-carboxaldehyde to form 2-(3-(methylamino)thiophen-2-yl)-1H-indole. Finally, this compound is reacted with para-methoxybenzaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential in cancer treatment. Several studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. It has been found to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,6,8-9H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWQXTYFODNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



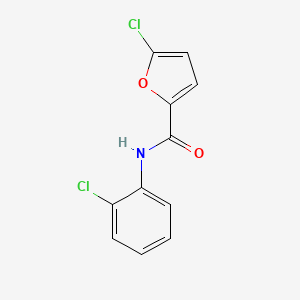
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
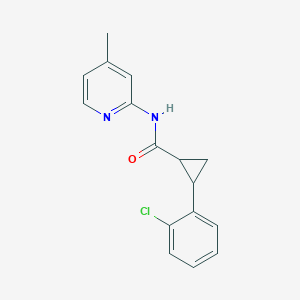
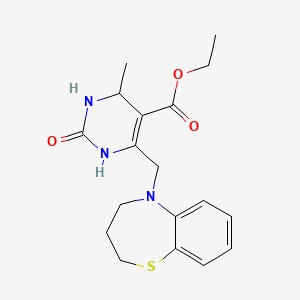
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
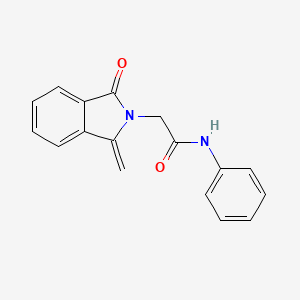
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
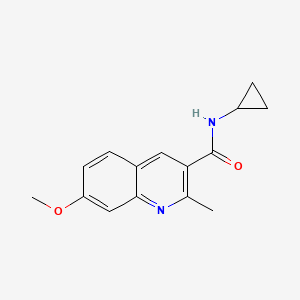
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
